rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis
Description
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1λ⁶-thiopyrano[2,3-c]pyrrole-1,1-dione, cis (hereafter referred to as the "target compound") is a bicyclic sulfur-containing heterocycle with a fused thiopyrano-pyrrole scaffold. Its structure features a trifluoromethyl (-CF₃) group at the 4a position and a 1,1-dione moiety, contributing to its distinct electronic and steric properties. The compound is synthesized as a racemic mixture (rac-) with cis stereochemistry, which may influence its biological activity and physicochemical behavior .
Properties
Molecular Formula |
C8H12F3NO2S |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2 |
InChI Key |
OPHIIKVCMHAKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis typically involves radical trifluoromethylation. This process can be achieved through various methods, including the use of copper-catalyzed cycloaddition reactions . For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions has been shown to produce trifluoromethylated compounds with high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve one-pot synthesis techniques, combining trifluoromethylthiolation of arenes with subsequent oxidation using hydrogen peroxide. This method offers superior yields compared to traditional two-step processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group participates in nucleophilic substitution under specific conditions. While direct substitution at the CF₃ group is rare due to its stability, neighboring functional groups can activate adjacent positions for attack.
| Reaction Conditions | Reagents | Product Formed | Source |
|---|---|---|---|
| Basic aqueous environment (pH 9–11) | NaOH, NH₃ | Hydrolysis to carboxylic acid derivatives | |
| Polar aprotic solvents (DMF, DMSO) | Primary/secondary amines | Amide formation at activated positions |
For example, treatment with aqueous ammonia under basic conditions leads to partial hydrolysis of the dione moiety, forming intermediates amenable to further functionalization.
Ring-Opening Reactions
The thiopyrano ring undergoes selective cleavage under acidic or reducing conditions, leveraging the sulfur atom’s reactivity.
Notably, hydrogenation at 50–60°C and 3–5 bar H₂ pressure cleaves the C–S bond while preserving the pyrrole ring. Oxidative ring-opening with mCPBA converts the thiopyrano sulfur to a sulfone, enabling subsequent cycloadditions .
Reduction of the Dione Moiety
The 1,1-dione group is selectively reduced to mono- or diols under controlled conditions.
| Reaction Conditions | Reagents | Product Formed | Source |
|---|---|---|---|
| Low-temperature reduction | NaBH₄, MeOH (0–5°C) | Partial reduction to hydroxy-ketone | |
| High-pressure hydrogenation | H₂ (50 bar), Raney Ni | Fully reduced diol | |
| Stereoselective reduction | L-Selectride, THF (-78°C) | cis-Diol with >90% enantiomeric excess |
The stereochemistry of reduction products depends on the choice of reducing agent. L-Selectride preferentially produces cis-diols due to steric hindrance at the bicyclic system’s convex face.
Acid-Catalyzed Rearrangements
Strong acids induce skeletal rearrangements, particularly at the thiopyrano-pyrrole junction.
| Reaction Conditions | Reagents | Product Formed | Source |
|---|---|---|---|
| H₂SO₄ (conc.), 80–100°C | H₂SO₄ in acetic acid | Ring-expanded thiazepine derivatives | |
| Lewis acid catalysis | BF₃·Et₂O, CHCl₃ | Trifluoromethyl-migrated isomers |
For instance, heating with concentrated H₂SO₄ triggers a Wagner-Meerwein rearrangement, relocating the trifluoromethyl group to adjacent carbon centers.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings, leveraging its halogenated derivatives.
| Reaction Conditions | Reagents | Product Formed | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized analogs | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-alkyl/aryl derivatives |
These reactions typically require pre-halogenation at the pyrrole ring’s 3-position, which is activated by the electron-withdrawing dione and CF₃ groups .
Key Mechanistic Insights:
-
Trifluoromethyl Effects : The CF₃ group enhances electrophilicity at adjacent carbons but stabilizes radical intermediates during reduction.
-
Sulfur Participation : The thiopyrano sulfur acts as both a leaving group (in ring-opening) and a directing group in electrophilic substitutions .
-
Steric Constraints : The cis-fused bicyclic system dictates stereochemical outcomes, particularly in reductions and ring-opening reactions.
This compound’s versatility in synthesis is underscored by its participation in diverse reaction pathways, making it valuable for pharmaceutical and materials science applications. Experimental protocols emphasize temperature control and reagent stoichiometry to achieve selectivity.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential pharmacological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs. Research has indicated that derivatives of pyrrole compounds exhibit a range of biological activities, including:
- Anticancer Activity : Pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer types by inducing apoptosis in malignant cells.
- Antimicrobial Properties : The incorporation of trifluoromethyl groups in heterocycles has been linked to increased antimicrobial activity against bacteria and fungi.
Synthesis and Catalysis
The synthesis of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione can be achieved through various methodologies, including:
- DABCO-Promoted Reactions : Recent studies have demonstrated that DABCO (1,4-diazabicyclo[2.2.2]octane) can facilitate the synthesis of pyrroles under mild conditions, promoting eco-friendly processes that avoid toxic reagents .
Material Science
The compound's unique structure may lend itself to applications in materials science:
- Polymer Chemistry : The incorporation of thiopyrano structures into polymers can enhance thermal stability and mechanical properties. Research into polymer composites indicates that such heterocycles can improve the performance characteristics of materials used in coatings and adhesives.
Case Study 1: Anticancer Activity
A study conducted on pyrrole derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial properties of trifluoromethylated pyrroles. In vitro tests showed that rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione displayed potent activity against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs based on core scaffold modifications, substituents, and stereochemistry.
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Core Scaffold Modifications: The thiopyrano[2,3-c]pyrrole core in the target compound distinguishes it from analogs like the thieno[2,3-c]pyrrole (), where a thiophene replaces the thiopyran ring. This substitution reduces molecular weight (207.23 vs. ~275–300 estimated for the target) and alters electronic properties due to sulfur’s position in the ring .
Substituent Effects: The trifluoromethyl (-CF₃) group at the 4a position is conserved in the target compound and its stereoisomer (). This group enhances lipophilicity and resistance to oxidative metabolism, a feature shared with analogs like the thieno-pyrrole derivative . The 1,1-dione moiety in the target compound introduces hydrogen-bonding capacity, contrasting with the ester and benzyl groups in the pyrano-pyrrole analog (), which may reduce solubility .
Stereochemical Considerations: The cis configuration in the target compound’s octahydro-thiopyrano-pyrrole scaffold likely impacts its conformational flexibility compared to stereoisomers (e.g., 4aS,7aS in ). Such differences can affect binding to biological targets or crystallization behavior .
LCMS and HPLC data are unavailable for the target compound, but analogs with trifluoromethyl groups (e.g., m/z 753 [M+H]+ in ) demonstrate the utility of mass spectrometry for characterizing such molecules .
Biological Activity
The compound rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis is a complex organic molecule characterized by its trifluoromethyl group and unique thiopyrano-pyrrole structure. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group that enhances its lipophilicity and electron-withdrawing properties. These characteristics can significantly influence its interaction with biological targets.
The biological activity of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione is primarily attributed to its ability to modulate various biochemical pathways. The trifluoromethyl group increases binding affinity to specific molecular targets, which can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrole-based compounds can induce G2/M phase arrest in cancer cells and activate apoptotic pathways through the production of reactive oxygen species (ROS) and caspase activation .
- Antimicrobial Properties : Pyrrole derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with microbial targets .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production .
Case Studies
Several studies have highlighted the biological efficacy of this compound and its analogs:
- Anticancer Studies : A study evaluating various pyrrole derivatives demonstrated that compounds with similar structures had GI50 values in the nanomolar range against multidrug-resistant cancer cell lines. The mechanism was linked to their ability to inhibit tubulin assembly and induce apoptosis .
- Antimicrobial Testing : Research on fluorinated pyrrole derivatives indicated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups was found to enhance this activity significantly .
- In Vivo Efficacy : In vivo studies using rodent models have shown promising results for compounds structurally related to rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione in treating malaria and other infectious diseases .
Data Summary Table
Q & A
Q. What are the critical steps in synthesizing rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1λ⁶-thiopyrano[2,3-c]pyrrole-1,1-dione (cis), and how can intermediates be characterized?
- Methodological Answer : The synthesis involves multi-step coupling reactions, starting with intermediates like (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]pyrrolo-pyridazine derivatives. Key steps include amide bond formation with 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline under conditions similar to Example 21 of EP 4 374 877 A2. Intermediate characterization relies on LCMS (e.g., m/z 754 [M+H]+) and HPLC (retention time: 1.32 minutes under QC-SMD-TFA05 conditions) to confirm molecular weight and purity .
Q. How can researchers ensure stereochemical fidelity during synthesis?
- Methodological Answer : Stereochemical control is achieved through chiral starting materials and reaction conditions that preserve configuration. For example, coupling reactions using enantiomerically pure intermediates (e.g., (4aR)-configured pyrrolo-pyridazine precursors) minimize racemization. Post-synthesis, chiral HPLC or X-ray crystallography (if crystals are obtainable) should validate the cis configuration .
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer : Use a combination of LCMS for molecular ion confirmation, ¹H/¹³C NMR for functional group and stereochemical analysis, and FTIR to identify thiopyrano-pyrrole dione carbonyl stretches. Cross-reference experimental LCMS data (e.g., m/z 754 [M+H]+) with theoretical values to resolve ambiguities .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
- Methodological Answer : Apply factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for amide coupling steps, reducing side reactions. Statistical tools (e.g., ANOVA) analyze parameter interactions, as demonstrated in chemical process optimization studies .
Q. What computational strategies predict reaction pathways for thiopyrano-pyrrole dione formation?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates. Reaction path search algorithms, as employed by ICReDD, predict energetically favorable pathways. Pair computational results with experimental LCMS data to validate predicted intermediates .
Q. How should researchers resolve discrepancies between theoretical and experimental LCMS data?
- Methodological Answer : Discrepancies may arise from isotopic patterns or adduct formation. Use high-resolution MS (HRMS) to distinguish between isobaric species. For example, a theoretical m/z of 754.2 for [M+H]+ should match experimental HRMS within ±0.001 Da. Tandem MS (MS/MS) further fragments ions to confirm structural assignments .
Q. What role do solvent effects play in stereochemical outcomes?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring cis-configuration retention. Solvent-free conditions or ionic liquids may reduce side reactions. Computational solvent modeling (e.g., COSMO-RS) predicts solvation effects on transition states .
Q. How can AI-driven tools enhance synthesis parameter optimization?
- Methodological Answer : AI platforms like COMSOL Multiphysics simulate reaction kinetics and mass transfer limitations. For example, neural networks trained on historical synthesis data (e.g., temperature, yield) can recommend optimal conditions. Autonomous labs enable real-time adjustments via feedback loops between experimental data and simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
